5-(Methylsulfamoyl)thiophene-2-carboxylic acid
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Overview
Description
5-(Methylsulfamoyl)thiophene-2-carboxylic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The presence of the methylsulfamoyl group and the carboxylic acid group on the thiophene ring imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylsulfamoyl)thiophene-2-carboxylic acid typically involves the introduction of the methylsulfamoyl group onto the thiophene ring followed by carboxylation. One common method involves the reaction of thiophene-2-carboxylic acid with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-(Methylsulfamoyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
5-(Methylsulfamoyl)thiophene-2-carboxylic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 5-(Methylsulfamoyl)thiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methylsulfamoyl group can enhance the compound’s binding affinity and specificity towards these targets. In industrial applications, the compound’s electronic properties are leveraged to improve the performance of electronic devices.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the methylsulfamoyl group, resulting in different chemical properties and reactivity.
5-Chlorothiophene-2-carboxylic acid: Contains a chlorine atom instead of the methylsulfamoyl group, leading to variations in its chemical behavior.
Methyl 5-chloro-3-(methylsulfamoyl)thiophene-2-carboxylate: A methyl ester derivative with distinct solubility and reactivity profiles.
Uniqueness
5-(Methylsulfamoyl)thiophene-2-carboxylic acid is unique due to the presence of both the methylsulfamoyl and carboxylic acid groups on the thiophene ring. This combination imparts specific electronic and steric properties, making it valuable for targeted applications in chemistry, biology, and industry.
Properties
IUPAC Name |
5-(methylsulfamoyl)thiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO4S2/c1-7-13(10,11)5-3-2-4(12-5)6(8)9/h2-3,7H,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKTVAWFWORILTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(S1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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